4-[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid
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Overview
Description
4-[5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid is a ring assembly and an oxadiazole.
Scientific Research Applications
Plant Growth Regulation
Synthetic routes to derivatives of heterocyclic compounds like 4-[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid have been explored for their potential as plant growth regulators. The synthesis and testing of these compounds, including various oxadiazole derivatives, show promise in the field of agriculture and plant biology (Harris & Huppatz, 1978).
Medicinal Chemistry and Receptor Agonism
In medicinal chemistry, derivatives of this compound, such as BMS-520 and BMS-960, have been synthesized as potent and selective isoxazole-containing S1P1 receptor agonists. These compounds have been used in preclinical toxicological studies, highlighting their significance in drug development (Hou et al., 2016), (Hou et al., 2017).
Photolysis Research
Research on the photolysis of 1,3,4-oxadiazoles, including compounds similar to this compound, has provided insights into chemical reactions under light exposure. These studies contribute to our understanding of photochemical processes in various organic compounds (Tsuge, Oe, & Tashiro, 1977).
Liquid Crystals and Materials Science
Derivatives of this compound have been used to study liquid crystalline properties. These compounds form complexes that exhibit liquid crystalline behaviors, which are of interest in materials science and technology (Parra, Hidalgo, Barberá, & Alderete, 2005).
Synthetic Method Development
Efficient methods for synthesizing benzoic acid derivatives, including those with 1,2,4-oxadiazole moieties, have been developed. These methods are crucial for producing compounds for research and industrial applications (Tkachuk et al., 2020).
Properties
Molecular Formula |
C16H9F3N2O3 |
---|---|
Molecular Weight |
334.25 g/mol |
IUPAC Name |
4-[5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid |
InChI |
InChI=1S/C16H9F3N2O3/c17-16(18,19)12-3-1-2-11(8-12)14-20-13(21-24-14)9-4-6-10(7-5-9)15(22)23/h1-8H,(H,22,23) |
InChI Key |
CIVCXVHZHOVCDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NO2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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